

Technical Guide: 4'-Fluoro-2'-methylacetophenone - A Key Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *4'-Fluoro-2'-methylacetophenone*

Cat. No.: *B1306853*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-2'-methylacetophenone is a substituted aromatic ketone that serves as a critical building block in the synthesis of complex organic molecules. Its unique structure, featuring a fluorine atom and a methyl group on the phenyl ring, makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs). The presence and position of the fluorine atom can significantly influence the metabolic stability, bioavailability, and binding affinity of the final drug product. This technical guide provides a comprehensive overview of its molecular structure, weight, synthesis, and characterization, with a focus on its role in drug development.

Molecular Structure and Properties

4'-Fluoro-2'-methylacetophenone, with the CAS number 446-29-7, is a liquid at room temperature. Its molecular structure consists of an acetophenone core substituted with a fluorine atom at the 4'-position and a methyl group at the 2'-position.

Table 1: Physicochemical Properties of **4'-Fluoro-2'-methylacetophenone**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₉ FO	[1]
Molecular Weight	152.17 g/mol	[1]
CAS Number	446-29-7	[1]
IUPAC Name	1-(4-fluoro-2-methylphenyl)ethanone	
Synonyms	1-Acetyl-4-fluoro-2-methylbenzene	[2]
Physical Form	Liquid	
Purity	Typically ≥97%	[2]
Storage Conditions	Sealed in a dry environment at room temperature	
InChI Key	GCTZPACJEUDZAX-UHFFFAOYSA-N	

Synthesis of 4'-Fluoro-2'-methylacetophenone

A common and effective method for the synthesis of **4'-Fluoro-2'-methylacetophenone** is the Friedel-Crafts acylation of 3-fluorotoluene. This electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar aromatic compounds.

Materials:

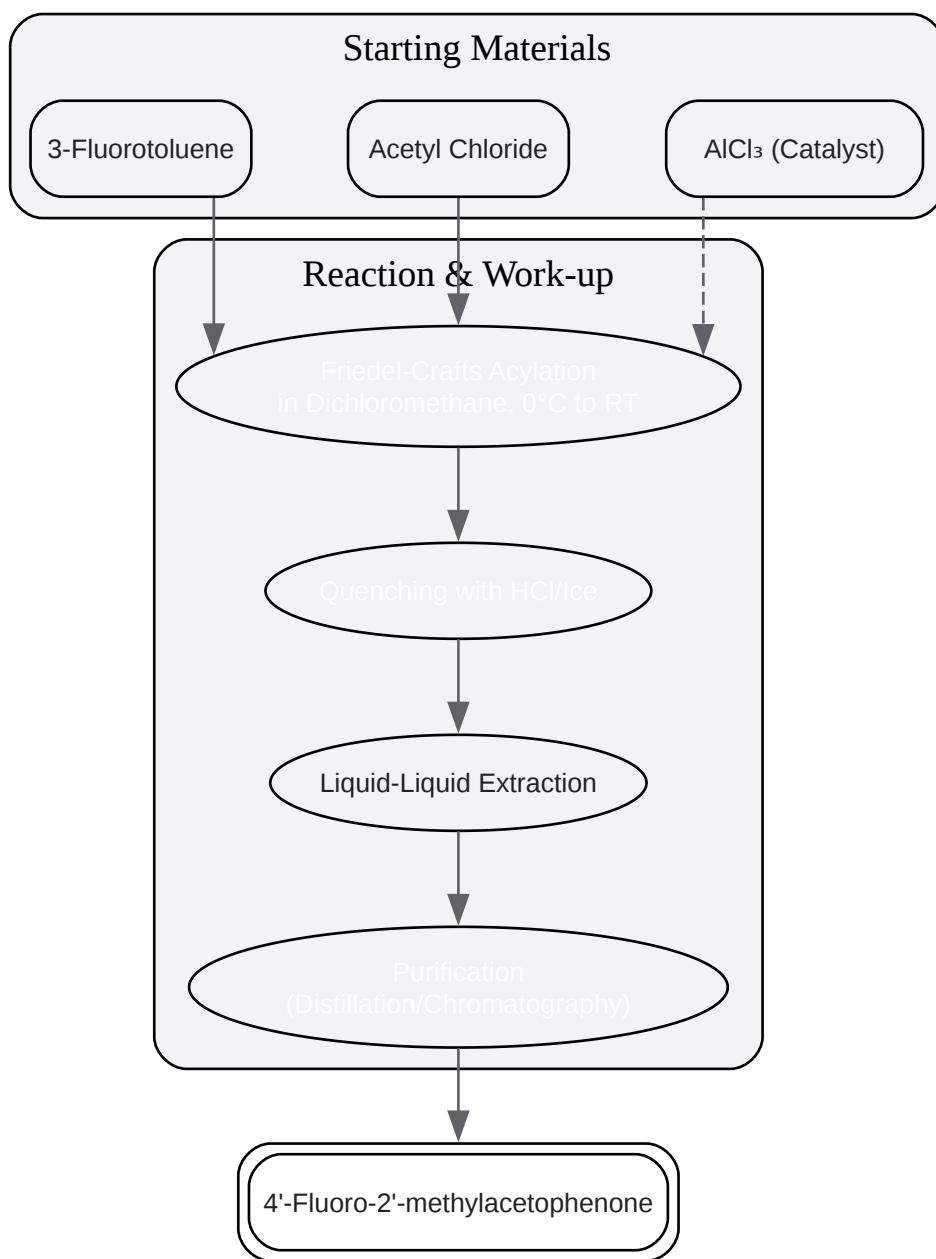
- 3-Fluorotoluene
- Acetyl chloride

- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

- **Reaction Setup:** Under an inert atmosphere (e.g., nitrogen or argon), equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.
- **Cooling:** Cool the suspension to 0°C using an ice-water bath.
- **Addition of Acetyl Chloride:** Slowly add acetyl chloride dropwise to the stirred suspension while maintaining the temperature at 0°C .
- **Addition of 3-Fluorotoluene:** Add 3-fluorotoluene dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains at 0°C .
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
- **Work-up:**
 - Cool the reaction mixture back to 0°C and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
 - Transfer the mixture to a separatory funnel and separate the organic layer.

- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **4'-Fluoro-2'-methylacetophenone** can be purified by vacuum distillation or column chromatography on silica gel.



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Caption: Synthetic workflow for **4'-Fluoro-2'-methylacetophenone**.

Characterization of 4'-Fluoro-2'-methylacetophenone

The structure and purity of the synthesized **4'-Fluoro-2'-methylacetophenone** can be confirmed using various analytical techniques.

Experimental Protocols for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Dissolve the sample in deuterated chloroform (CDCl_3). The spectrum is expected to show a singlet for the acetyl protons ($\text{CH}_3\text{CO}-$), a singlet for the aromatic methyl protons (Ar-CH_3), and multiplets in the aromatic region for the three aromatic protons.
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum in CDCl_3 will show distinct signals for the carbonyl carbon, the two methyl carbons, and the aromatic carbons. The carbon atoms attached to the fluorine will exhibit C-F coupling.
- Infrared (IR) Spectroscopy:
 - Acquire the IR spectrum using an ATR-FTIR spectrometer. Key characteristic peaks are expected for the C=O stretch of the ketone (around $1680\text{-}1700\text{ cm}^{-1}$), C-F stretch (around $1200\text{-}1300\text{ cm}^{-1}$), and aromatic C-H and C=C stretches.
- Mass Spectrometry (MS):
 - Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The mass spectrum should show the molecular ion peak (M^+) at m/z 152, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of a methyl group (M-15) and an acetyl group (M-43).

Application in Drug Development: Synthesis of FLT3 Inhibitors

4'-Fluoro-2'-methylacetophenone is a key intermediate in the synthesis of various pharmaceutical agents, including potent enzyme inhibitors for cancer therapy. One notable application is in the synthesis of Quizartinib, a highly selective FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of Acute Myeloid Leukemia (AML).

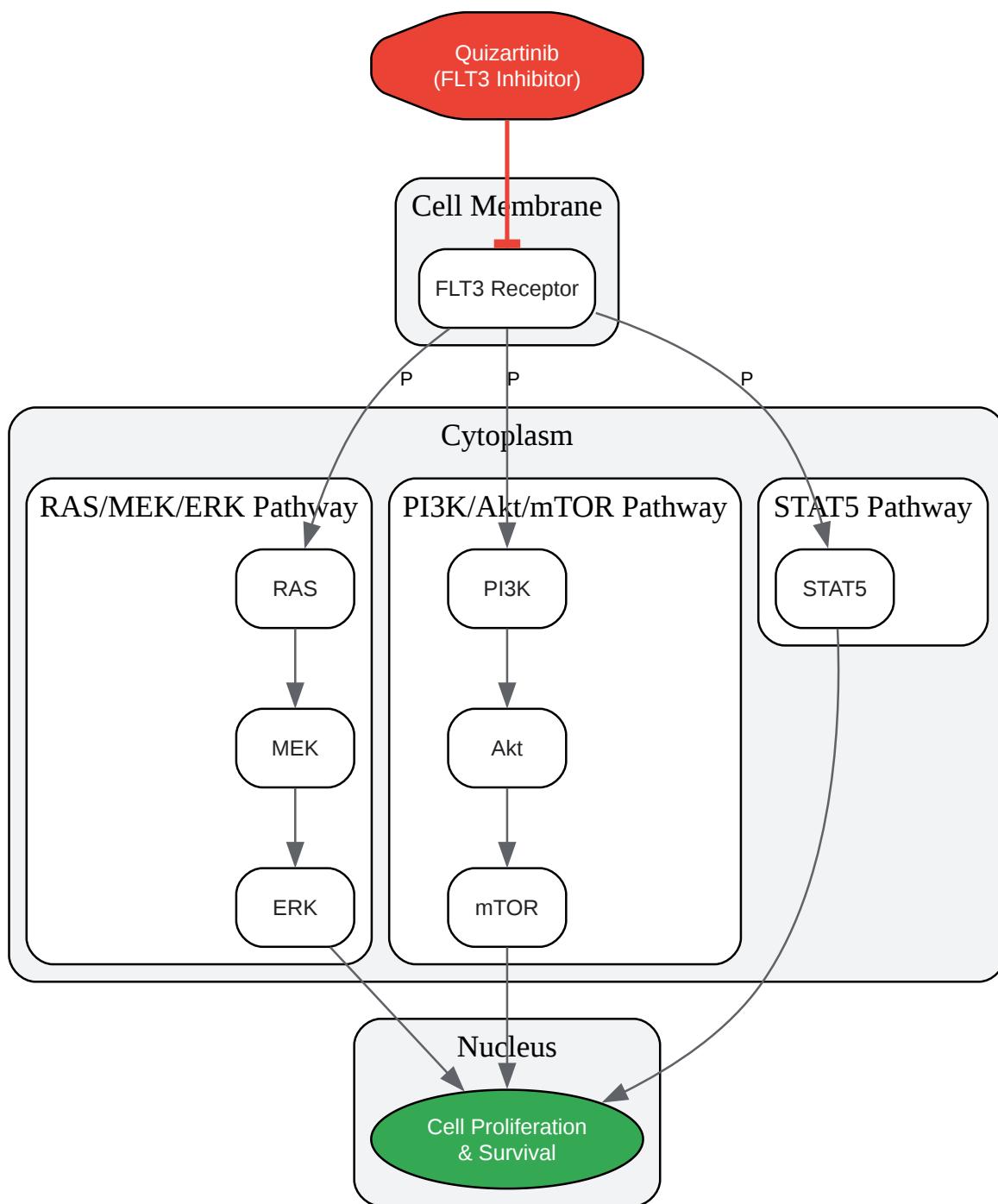
FLT3 Signaling Pathway and Inhibition by Quizartinib Derivatives

The FLT3 receptor tyrosine kinase plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations, such as internal tandem duplications (FLT3-ITD), can lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to the development of AML.

The signaling cascade initiated by activated FLT3 involves the phosphorylation of downstream effector proteins, leading to the activation of several key pathways, including:

- RAS/MEK/ERK pathway: Promotes cell proliferation.
- PI3K/Akt/mTOR pathway: Supports cell survival and growth.
- STAT5 pathway: Involved in cell survival and proliferation.

Quizartinib and its analogs, synthesized using intermediates like **4'-Fluoro-2'-methylacetophenone**, act as ATP-competitive inhibitors of the FLT3 kinase. By binding to the ATP-binding pocket of the FLT3 receptor, they prevent the phosphorylation and activation of the receptor, thereby blocking the downstream signaling pathways that drive leukemic cell proliferation and survival.



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Caption: Inhibition of the FLT3 signaling pathway by Quizartinib.

Conclusion

4'-Fluoro-2'-methylacetophenone is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The unique structural features of this molecule make it an ideal starting material for the development of targeted therapies, such as FLT3 inhibitors for the treatment of AML. A thorough understanding of its chemistry and applications is essential for researchers and scientists working at the forefront of drug discovery and development.

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